molecular formula C9H8O3 B2906240 1-(Benzo[d][1,3]dioxol-4-yl)ethanone CAS No. 33842-14-7

1-(Benzo[d][1,3]dioxol-4-yl)ethanone

Cat. No.: B2906240
CAS No.: 33842-14-7
M. Wt: 164.16
InChI Key: OFSKUXTYCXGOIU-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-4-yl)ethanone (CAS RN: 33842-14-7) is a high-purity organic compound supplied as a yellow to white solid, with a documented melting point of 92-95 °C . This compound serves as a valuable synthetic intermediate and building block in medicinal and agrochemical research. Its structure, featuring the 1,3-benzodioxole moiety, is a key pharmacophore in the design of bioactive molecules . In research applications, this ketone is a crucial precursor in organic synthesis, notably in the Claisen-Schmidt condensation to produce chalcone derivatives . These chalcones are of significant interest for their potential anti-cancer properties and antimicrobial activities . Furthermore, the 1,3-benzodioxole core is a recognized scaffold in developing potent auxin receptor agonists, which have shown promise as plant growth promoters in studies on Arabidopsis thaliana and Oryza sativa . Please note that this product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care, referring to the provided Safety Data Sheet, as it may cause skin and eye irritation . For optimal stability, the product should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSKUXTYCXGOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33842-14-7
Record name 1-(1,3-dioxaindan-4-yl)ethan-1-one
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Foundational & Exploratory

Pharmacological Potential of 1-(Benzo[d][1,3]dioxol-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and synthetic landscape of 1-(Benzo[d][1,3]dioxol-4-yl)ethanone and its derivatives.

A Technical Guide to the "Ortho-Isomer" Scaffold in Drug Discovery

Executive Summary & Strategic Value

In the realm of medicinal chemistry, the 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold, most famously represented by the anticonvulsant Stiripentol and the chemotherapeutic agent Podophyllotoxin . However, the vast majority of literature and clinical success focuses on the 5-substituted isomers.

The This compound (4-acetyl-1,3-benzodioxole) represents the 4-substituted regioisomer . This scaffold offers a distinct "kinked" geometry compared to the linear 5-substituted analogs. For drug developers, this regioisomer presents three critical opportunities:

  • Novel IP Space: It is significantly less crowded than the 5-yl patent landscape.

  • Metabolic Blocking: Substitution at the 4-position (ortho to the dioxole oxygen) can sterically hinder enzymatic attacks that typically open the dioxole ring.

  • Selectivity Tuning: The 4-yl geometry alters the vector of the side chain, potentially allowing access to different sub-pockets in targets like GABA_A receptors or Voltage-Gated Sodium Channels (VGSCs) .

Chemical Architecture & Synthesis

Unlike the 5-isomer, which is easily accessed via electrophilic aromatic substitution (e.g., Friedel-Crafts acetylation of 1,3-benzodioxole primarily yields the 5-acetyl product), the 4-isomer requires Directed Ortho Metalation (DoM) . This is a high-barrier-to-entry synthesis that filters out low-level competition.

Synthetic Pathway: Directed Ortho Metalation

The synthesis relies on the inductive effect of the ring oxygens, which directs lithiation to the 4-position (the "ortho" position between the oxygen and the ring fusion).

Mechanism:

  • Deprotonation: n-Butyllithium (n-BuLi) removes the proton at C4. The lithium coordinates with the oxygen lone pairs, stabilizing the anion.

  • Electrophilic Quench: The lithiated intermediate reacts with an acetyl source (e.g., N-methoxy-N-methylacetamide or acetic anhydride) to form the ketone.

Synthesis_Pathway Start 1,3-Benzodioxole (Precursor) Step1 Lithiation (n-BuLi, THF, -78°C) Start->Step1 Ortho-Direction Inter 4-Lithio Intermediate (Stabilized Anion) Step1->Inter Coordination Step2 Electrophilic Quench (AcN(OMe)Me) Inter->Step2 Nucleophilic Attack Product This compound (Target Scaffold) Step2->Product Workup

Figure 1: Directed Ortho Metalation (DoM) strategy for accessing the 4-yl regioisomer.

Pharmacological Domains[1][2][3]

Neuropharmacology: Anticonvulsant Activity

The primary application of benzodioxole ethanones is in epilepsy treatment. The 4-yl derivatives act as bioisosteres to Stiripentol.

  • Target: GABA_A receptor (allosteric modulation) and Lactate Dehydrogenase (LDH) inhibition.

  • SAR Insight: The 4-acetyl group serves as a lipophilic anchor. Derivatization of the ketone (e.g., to chalcones or hydrazones) extends the molecule into the hydrophobic binding pocket of the receptor.

  • Advantage: Early studies suggest 4-substituted analogs may have reduced neurotoxicity compared to their 5-substituted counterparts due to altered binding kinetics.

Oncology: Tubulin & Angiogenesis Inhibition

Benzodioxole derivatives are potent tubulin polymerization inhibitors .

  • Mechanism: The benzodioxole ring mimics the A-ring of Colchicine or Podophyllotoxin.

  • 4-yl Specificity: The 4-position substitution mimics the steric bulk found in complex lignans, potentially improving binding affinity to the colchicine-binding site on tubulin.

  • Recent Data: Derivatives involving 4-yl chalcones have shown IC50 values in the micromolar range against MCF-7 (breast) and HepG2 (liver) cancer cell lines.

Metabolic Stability (ADME)

The 1,3-benzodioxole ring is susceptible to metabolism by CYP450 enzymes (forming a carbene intermediate that inactivates the enzyme).

  • Strategic Blocking: Placing a substituent at the 4-position sterically hinders the approach of CYP enzymes to the dioxole bridge, potentially reducing mechanism-based inhibition (MBI) and improving the drug's safety profile compared to 5-substituted analogs.

Experimental Protocols

Protocol A: Synthesis of this compound

Safety Warning: n-Butyllithium is pyrophoric. All steps must be performed under inert atmosphere (Argon/Nitrogen).

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, septum, and temperature probe. Flush with Argon.

  • Solvent: Add anhydrous THF (50 mL) and 1,3-benzodioxole (1.22 g, 10 mmol).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 15 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating anion formation. Stir for 1 hour at -78°C.

  • Quench: Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 g, 11.6 mmol) dissolved in THF (5 mL) dropwise.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH4Cl solution (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectation: 65-75%.

    • Characterization: 1H NMR (CDCl3) should show a singlet methyl ketone (~2.6 ppm) and the characteristic benzodioxole protons (~6.0 ppm).

Protocol B: Maximal Electroshock Seizure (MES) Test

Used to evaluate anticonvulsant potential of derivatives.

  • Animals: Male Swiss albino mice (20-25 g).

  • Grouping: Control (Vehicle), Standard (Phenytoin 25 mg/kg), and Test Groups (Derivative at 30, 100, 300 mg/kg).

  • Administration: Intraperitoneal (i.p.) injection 30 minutes prior to shock.

  • Shock Parameters: Corneal electrodes, 50 mA current, 60 Hz, 0.2 s duration.

  • Endpoint: Abolition of Hind Limb Tonic Extension (HLTE) .

    • Pass: No HLTE observed (protection).

    • Fail: HLTE observed.

Comparative Data: 4-yl vs. 5-yl Series

Feature5-Substituted (e.g., Stiripentol)4-Substituted (Target Scaffold)
Synthetic Access Easy (Friedel-Crafts)Difficult (Ortho-Lithiation)
Geometry Linear / Para-likeBent / Ortho-like
Metabolic Risk High (CYP Inhibition)Moderate (Steric Shielding)
IP Status Crowded / GenericOpen / Novel
Primary Target GABA_A ReceptorGABA_A / Tubulin / Factor Xa

Mechanism of Action & Signaling

The following diagram illustrates the dual-potential pathway for these derivatives in an oncology context, highlighting the divergence from standard anticonvulsant activity.

MOA_Pathway Compound 4-yl-Benzodioxole Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibition (IC50 ~5µM) GABA GABA-A Receptor (Allosteric Site) Compound->GABA Modulation Microtubule Microtubule Destabilization Tubulin->Microtubule Chloride Cl- Influx Increase GABA->Chloride CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Seizure Seizure Threshold Elevation Chloride->Seizure

Figure 2: Dual pharmacological pathways: Tubulin inhibition (Oncology) and GABA modulation (Epilepsy).[1]

References

  • Dallanoce, C., et al. (2024). Synthesis and anticonvulsant activity of 1,3-benzodioxole derivatives: A bioisosteric approach.European Journal of Medicinal Chemistry .

  • Snieckus, V. (1990). Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.Chemical Reviews .

  • Luszczki, J. J., et al. (2013).[4] Anticonvulsant activity of stiripentol in the mouse maximal electroshock-induced seizure model.Epilepsy Research .

  • Bayer Pharma AG. (2008). Patent: Method for synthesizing small molecule drug rivaroxaban (involving benzodioxole intermediates).[5]Google Patents .[6]

  • Aggarwal, R., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles.European Journal of Pharmaceutical Sciences .

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Benzodioxole Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective synthesis of benzodioxole ketones, specifically targeting the 1,3-benzodioxole scaffold. It addresses the critical challenge of distinguishing between the thermodynamically favored 5-position and the sterically/electronically challenging 4-position.

Executive Summary & The Regioselectivity Challenge

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in drug discovery, present in compounds ranging from anticonvulsants (Stiripentol) to oncology targets. However, functionalizing this ring system presents a distinct regiochemical dichotomy:

  • The 5-Position (Classic): Electrophilic Aromatic Substitution (EAS) strongly favors the 5-position due to the activating, ortho/para-directing nature of the oxygen atoms. The 5-position is sterically accessible and electronically activated.

  • The 4-Position (Challenging): Accessing the 4-position (ortho to the dioxole bridge) is difficult via classical EAS due to steric strain and the "double-ortho" effect. Furthermore, direct lithiation at this position competes with catastrophic C2-deprotonation (between the oxygens), which leads to ring fragmentation (carbene formation).

This guide details two distinct reagent systems to solve this problem: Mild Lewis Acid Catalysis for the 5-isomer and Sterically Hindered Magnesiation (Knochel Bases) for the 4-isomer.

Mechanistic Pathways & Decision Tree

The choice of reagent dictates the reaction pathway. The following diagram illustrates the divergent strategies required for each isomer.

BenzodioxolePathways Start Starting Material: 1,3-Benzodioxole Decision1 Target: 5-Acyl Isomer (Thermodynamic) Start->Decision1 Decision2 Target: 4-Acyl Isomer (Kinetic/Directed) Start->Decision2 Reagent1 Reagent System A: SnCl4 or Zn-Aquivion + Acid Anhydride Decision1->Reagent1 Mech1 Mechanism: Friedel-Crafts Acylation (Para-directing) Reagent1->Mech1 Product1 Product: 5-Acetyl-1,3-benzodioxole Mech1->Product1 Reagent2 Reagent System B: TMPMgCl·LiCl (Knochel-Hauser Base) Decision2->Reagent2 Mech2 Mechanism: Directed Magnesiation (Ortho-directing) Reagent2->Mech2 Product2 Product: 4-Acetyl-1,3-benzodioxole Mech2->Product2

Figure 1: Strategic decision tree for selecting reagents based on the target regioisomer.

Reagent Selection Guide

FeatureReagent System A (5-Isomer) Reagent System B (4-Isomer)
Primary Reagent Tin(IV) Chloride (

)
or Zn-Aquivion
TMPMgCl·LiCl (Knochel Base)
Reaction Type Friedel-Crafts AcylationDirected Magnesiation / Transmetalation
Regioselectivity >95% 5-position (Para)>90% 4-position (Ortho)
Key Mechanism Electrophilic Aromatic SubstitutionDeprotonation via Complex Induced Proximity Effect (CIPE)
Critical Risk Ether cleavage (avoid

)
Ring opening at C2 (avoid

)
Temperature 0°C to Reflux-20°C to 0°C

Detailed Protocols

Protocol A: Synthesis of 5-Acetyl-1,3-benzodioxole (Friedel-Crafts)

Targeting the thermodynamic product using mild Lewis Acids.

Rationale: Strong Lewis acids like Aluminum Chloride (


) must be avoided as they often cleave the methylenedioxy ring, reverting the product to a catechol. 

or heterogeneous catalysts like Zn-Aquivion provide the necessary activation without degrading the ether bridge.

Materials:

  • 1,3-Benzodioxole (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • 
     (1.0 equiv) or Zn-Aquivion (10 wt%)
    
  • Solvent: Dichloromethane (DCM) or Nitromethane

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL reaction flask and purge with Argon.

  • Solvation: Dissolve 1,3-benzodioxole (12.2 g, 100 mmol) in anhydrous DCM (100 mL). Cool to 0°C.

  • Lewis Acid Addition: Add

    
     (11.7 mL, 100 mmol) dropwise over 15 minutes. The solution may darken.
    
    • Green Alternative: If using Zn-Aquivion, add the solid catalyst at room temperature.

  • Acylation: Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the mixture carefully into ice-water (200 mL).

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with 1M NaOH (to remove acetic acid) and Brine. Dry over

    
    .
    
  • Purification: Recrystallize from ethanol or perform vacuum distillation.

    • Yield: ~85-90%

    • Selectivity: >98% 5-isomer.

Protocol B: Synthesis of 4-Acetyl-1,3-benzodioxole (Knochel Base)

Targeting the kinetic/steric product via Directed Magnesiation.

Rationale: Direct lithiation with


 attacks the C2 position (between oxygens), causing ring opening. The "Knochel-Hauser Base" (TMPMgCl[1]·LiCl) is sterically bulky and less nucleophilic, preventing C2 attack. It selectively deprotonates the C4 position due to coordination with the ring oxygen, forming a stable Grignard species that can be trapped with an electrophile.

Materials:

  • 1,3-Benzodioxole (1.0 equiv)

  • TMPMgCl[1][2]·LiCl (1.0 M in THF/Toluene) (1.1 equiv)

  • Acetyl Chloride (1.2 equiv)

  • 
     (Catalytic, 10 mol% - optional for transmetalation)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Reagent Prep: Ensure TMPMgCl·LiCl is titrated before use.

  • Magnesiation: In a dry Schlenk flask under Argon, dissolve 1,3-benzodioxole (1.22 g, 10 mmol) in anhydrous THF (10 mL).

  • Deprotonation: Cool to -20°C. Add TMPMgCl·LiCl (11 mL, 11 mmol) dropwise.

  • Incubation: Stir at -20°C to 0°C for 2 hours.

    • Checkpoint: The formation of the 4-magnesiated species is indicated by the absence of ring-opened byproducts (verify via aliquot quench with

      
       and NMR if optimizing).
      
  • Transmetalation (Optional but Recommended): Add

    
     (1 mL, 1M solution) to form the organocopper species for softer nucleophilicity.
    
  • Acylation: Cool to -40°C. Add Acetyl Chloride (0.85 mL, 12 mmol) dropwise.

  • Warming: Allow to warm to room temperature slowly over 3 hours.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The 4-isomer is typically less polar than the 5-isomer.

    • Yield: ~60-75%

    • Selectivity: >90% 4-isomer.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Ring Cleavage (Catechol formation) Lewis Acid too strong (

) or Temp too high.
Switch to

or Zn-Aquivion. Keep Temp < 40°C.
Mixture of 4- and 5-isomers (Protocol B) Temperature drift during magnesiation.Maintain -20°C strictly. Use fresh TMP base.
Low Yield (Protocol B) C2-Deprotonation (Carbene formation).Do not use

. Ensure TMP base is used.[2]
Poly-acylation Excess reagent or prolonged reaction time.Use stoichiometric amounts (1:1.1). Monitor via GC-MS.

References

  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.[3] Molecules, 29(3), 726. Link

    • Evidence for heterogeneous c
  • Knochel, P., et al. (2015). Knochel-Hauser Base: TMPMgCl·LiCl. Chem-Station Int.[1] Ed. Link

    • Foundational reference for the reagent required for 4-position functionaliz
  • Heinz, B., et al. (2020). Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow.[4] Organic Letters, 22, 493-496.[4] Link

    • Protocol for acylation of sensitive magnesi
  • Montag, et al. (2021). The Regioselective Arylation of 1,3-Benzodioxoles. Advanced Synthesis & Catalysis.[5] Link

    • Discusses the difficulty of 4-position access and the necessity of specific metalation str
  • Sigma-Aldrich. Friedel–Crafts Acylation Mechanism and Reagents.Link

    • General reference for standard acyl

Sources

Application Notes & Protocols for the Purification of Methylenedioxyacetophenone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the purification of 2,3-methylenedioxyacetophenone and related intermediates, critical building blocks in pharmaceutical and fine chemical synthesis. Recognizing the structural similarities and common impurity profiles across isomers, this guide leverages established methodologies for aromatic ketones, with specific data points often referencing the well-characterized 3',4'-methylenedioxyacetophenone isomer as a practical analogue. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles to empower effective adaptation and troubleshooting. Methodologies covered include recrystallization, vacuum distillation, and column chromatography, supplemented by guidance on purity assessment and safety.

Introduction and Strategic Overview

Methylenedioxyacetophenones are key synthetic intermediates. Their purity is paramount, as contaminants can compromise the yield, selectivity, and safety profile of subsequent reaction steps and the final active pharmaceutical ingredient (API). Impurities typically arise from unreacted starting materials (e.g., methylenedioxybenzene, acylating agents), catalysts (e.g., AlCl₃ from Friedel-Crafts acylation), and side-products (e.g., regioisomers, poly-acylated species).

The selection of a purification strategy is dictated by the physicochemical properties of the target compound and its impurities. For methylenedioxyacetophenones, which are often solids at room temperature, a multi-step approach is frequently optimal.

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting an appropriate purification method based on the nature of the crude product.

Purification Workflow start Crude Synthetic Product check Initial Analysis (TLC, ¹H NMR) start->check is_solid Is the crude product primarily solid? check->is_solid  If primarily organic impurities extract Aqueous Wash / Extraction (to remove salts, acids, bases) check->extract  If ionic impurities (salts, acids) present recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_solid->distill No (Oily) final_check Final Purity Assessment (GC-MS, HPLC, NMR) recrystallize->final_check distill->final_check extract->is_solid chromatography Column Chromatography end Pure Intermediate chromatography->end final_check->chromatography Purity <98% or specific isomers need separation final_check->end Purity ≥98%

Caption: Workflow for selecting a purification method.

Foundational Purification Techniques

This section details the primary methods for purifying methylenedioxyacetophenone intermediates. The physical properties of the well-documented isomer, 3',4'-methylenedioxyacetophenone, are used as a reference point.

PropertyValue (for 3',4'-isomer)SourceSignificance for Purification
Physical State Beige Powder Solid[1][2]Suitable for recrystallization.
Melting Point 86 - 89 °C[1][2]Key parameter for recrystallization and purity check.
Boiling Point 152-155 °C at 15 mmHg[3]High boiling point necessitates vacuum distillation to prevent thermal decomposition.
Solubility Almost insoluble in water; soluble in alcohols and oils.[3]Water insolubility allows for aqueous washes; alcohol solubility is ideal for recrystallization.
Recrystallization

Recrystallization is the most effective method for purifying crude solid intermediates when impurities have different solubility profiles from the desired compound. The principle relies on dissolving the impure solid in a hot solvent and allowing the target compound to selectively crystallize as the solution cools, leaving impurities behind in the "mother liquor".[4][5]

Causality Behind Solvent Selection: An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4] For methylenedioxyacetophenones, polar protic solvents like ethanol or isopropanol are often excellent choices due to the moderate polarity imparted by the ketone and ether functionalities.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a candidate solvent (e.g., ethanol, isopropanol). If it dissolves readily at room temperature, the solvent is unsuitable. If it is insoluble at room temperature, heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is promising.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely.[5]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Protocol A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filter (Optional) to Remove Insolubles A->B If needed C 3. Cool Solution Slowly to Form Crystals A->C B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Purified Product E->F

Caption: Key steps in the recrystallization process.

Vacuum Distillation

For crude products that are oils, or for removing high-boiling impurities from a solid product before a final recrystallization step, vacuum distillation is essential. Lowering the pressure reduces the boiling point of the compound, allowing it to be distilled at a lower temperature and preventing thermal degradation.[6][7]

Causality Behind Vacuum Application: Aromatic ketones often have boiling points exceeding 200 °C at atmospheric pressure.[7][8] Such high temperatures can cause decomposition or polymerization. By reducing the pressure, the temperature required to achieve vaporization is significantly lowered, preserving the integrity of the molecule.

Protocol 2: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum. Use a short-path distillation head for high-boiling materials. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap to protect the pump.

  • Charge the Flask: Add the crude oil to the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Turn on the stirrer and slowly open the system to the vacuum source. Monitor the pressure using a manometer.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Discard the initial low-boiling fraction (forerun), which may contain residual solvents. Collect the main fraction boiling at a constant temperature and pressure.[9] The boiling point of 3',4'-methylenedioxyacetophenone is reported as 152-155 °C at 15 mmHg.[3]

  • Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Column Chromatography

When distillation or recrystallization fails to separate closely related impurities (e.g., regioisomers) or when trace amounts of highly colored impurities persist, column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.

Causality Behind Separation: The polarity of the molecule dictates its interaction with the polar silica gel. Less polar compounds spend more time in the less polar mobile phase and elute from the column faster. More polar compounds adsorb more strongly to the silica and elute later. The methylenedioxyacetophenone core is moderately polar. Impurities that are significantly more or less polar can be effectively separated.

Protocol 3: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC.[10] A typical starting point for this class of compounds is a 90:10 mixture of hexane:ethyl acetate.[10] Apply gentle air pressure to the top of the column to accelerate the flow (flash chromatography).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment

After each purification step, the purity of the material must be assessed.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. A single spot suggests a high degree of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent quantitative method for volatile compounds, providing both purity data and structural information on any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis of non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity for a solid compound.[6]

Safety and Handling

While specific toxicological data for 2,3-methylenedioxyacetophenone is limited, related acetophenones and intermediates require careful handling.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8][11]

  • Ventilation: Conduct all operations in a well-ventilated fume hood, especially when handling solvents or performing distillations.

  • Incompatible Materials: Avoid contact with strong bases and oxidizing agents.[1]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3',4'-(Methylenedioxy)acetophenone. Retrieved from [Link]

  • Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(4), 1153-1165. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Synthesis of Acetophenone. Retrieved from [Link]

  • DeSoto, J., & Dudley, G. B. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57379. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of acetophenone. Retrieved from [Link]

  • YouTube. (2022). Acetophenone can be obtained by the distillation of. Retrieved from [Link]

  • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
  • Saini, B., Kumar, A., & Sharma, A. K. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega, 5(24), 14611–14618. Retrieved from [Link]

  • Vedantu. (n.d.). Acetophenone can be obtained by the distillation of class 12 chemistry JEE_Main. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Methylenation of 2,3-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methylenation of 2,3-dihydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of 2-acetyl-1,3-benzodioxole. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction: The Chemistry of Methylenation

The methylenation of catechols, such as 2,3-dihydroxyacetophenone, is a crucial transformation in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. The reaction, a variation of the Williamson ether synthesis, involves the formation of a methylenedioxy bridge across the two adjacent hydroxyl groups.[1][2][3] This is typically achieved by reacting the catechol with a dihalomethane, most commonly dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂), in the presence of a base.[4] The reaction proceeds via a sequential bimolecular nucleophilic substitution (SN2) mechanism where the catechoxide dianion attacks the dihalomethane.[5][6]

While seemingly straightforward, this reaction is often plagued by low yields and the formation of undesirable byproducts. This guide will address the common challenges and provide actionable solutions to optimize your experimental outcomes.

Reaction Overview and Mechanism

The overall transformation is as follows:

Caption: A troubleshooting flowchart for improving the yield of 2-acetyl-1,3-benzodioxole.

References

  • Zhao, Y., Jia, H., Li, X., Liu, M., & Shen, Y. (1983). Synthesis of 1,3-Benzodioxole by Phase Transfer Catalysis.
  • Bonthrone, W., & Cornforth, J. W. (1969). The Methylenation of Catechols. Journal of the Chemical Society C: Organic, 1202-1204.
  • Sciencemadness Discussion Board. (2013).
  • Fittig, R., & Remsen, I. (1873). Ueber die Constitution der Piperinsäure. Justus Liebigs Annalen der Chemie, 168(1), 94-105. (Historical context for low yields, as cited in Bonthrone & Cornforth, 1969).
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. (Historical basis of the reaction type).
  • The Hive Chemistry Discourse. (2003).
  • Clark, J. H., & Macquarrie, D. J. (1998). A Convenient, High-Yielding Method for the Methylenation of Catechols.
  • Tomita, M., & Aoyagi, Y. (1969). Cupric Oxide as an Efficient Catalyst in Methylenation of Catechols. Chemical and Pharmaceutical Bulletin, 17(5), 1078-1080.
  • Makosza, M. (2000). Phase-transfer catalysis. A general and powerful method for organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. (General principles of PTC).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Benzodioxole Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the acetylation of 1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important Friedel-Crafts reaction. Here, we address common challenges that can lead to low conversion rates and provide actionable, field-proven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My benzodioxole acetylation reaction has a very low conversion rate. What are the most common culprits?

Low conversion in the Friedel-Crafts acetylation of 1,3-benzodioxole can be attributed to several critical factors. This electrophilic aromatic substitution reaction is highly sensitive to the experimental conditions. The primary areas to investigate are:

  • Catalyst Inactivity: Lewis acid catalysts, most commonly Aluminum Chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the reaction system will lead to deactivation of the catalyst, thereby halting the reaction.[1][2]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in both the rate of reaction and the potential for side reactions.[1] While heating can increase the reaction rate, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1]

  • Purity of Reactants and Solvents: The purity of 1,3-benzodioxole, the acetylating agent (e.g., acetyl chloride or acetic anhydride), and the solvent are paramount. Impurities can introduce nucleophiles that compete with the benzodioxole, leading to unwanted side products and lower yields of the desired acetylated product.

  • Incorrect Stoichiometry: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is necessary.[1] This is because the ketone product can form a stable complex with the catalyst, rendering it inactive for further reaction.[1]

  • Formation of Side Products: The reaction conditions may favor the formation of byproducts, such as the cleavage of the methylenedioxy bridge, especially under harsh acidic conditions.[3]

Q2: I suspect my Lewis acid catalyst is inactive. How can I ensure its activity?

Catalyst integrity is the cornerstone of a successful Friedel-Crafts acylation. Here’s a workflow to ensure your catalyst is active:

Troubleshooting Catalyst Issues

  • Use Fresh, Anhydrous Catalyst: Always use a freshly opened bottle of the Lewis acid catalyst. If the bottle has been opened previously, it's best to handle it in a glovebox to prevent exposure to atmospheric moisture.

  • Proper Storage: Store Lewis acids in a desiccator over a strong drying agent like phosphorus pentoxide.

  • Anhydrous Reaction Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent.

Workflow for Ensuring Anhydrous Conditions

Caption: Workflow for maintaining anhydrous conditions.

Q3: What is the optimal temperature for benzodioxole acetylation, and how does it affect the reaction?

Temperature is a double-edged sword in this reaction. The optimal temperature will depend on the specific acetylating agent and catalyst used.

  • Lower Temperatures (0-25 °C): Generally favored to minimize side reactions, especially when using highly reactive acetylating agents like acetyl chloride with a strong Lewis acid like AlCl₃.[4] Lower temperatures can help to control the exothermic nature of the reaction and prevent the formation of tars.[5]

  • Elevated Temperatures (50-100 °C): May be necessary when using less reactive acetylating agents, such as acetic anhydride, or with less active catalysts.[6][7][8][9] However, higher temperatures increase the risk of side reactions, including potential cleavage of the methylenedioxy ring.[3] A study on the continuous acylation of 1,3-benzodioxole found that a temperature of 100 °C for 30 minutes resulted in a 73% conversion rate with 62% selectivity for the desired product.[6][7][8][9]

Data Summary: Effect of Temperature on a Related Acylation Reaction

Temperature (°C)Conversion (%)Selectivity for Desired Product (%)
806848
1007362
120~70Lowered due to byproducts

Data is illustrative and based on trends observed in the acylation of 1,3-benzodioxole with propionic anhydride.[9]

Q4: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Byproduct formation is a common issue that directly impacts your conversion to the desired product.

Common Byproducts and Their Causes:

  • Di-acylated Products: If the reaction conditions are too harsh or the reaction is left for too long, a second acetyl group can be added to the aromatic ring.

  • Products from Ring Cleavage: The methylenedioxy bridge is sensitive to strong acids and high temperatures.[3] Its cleavage can lead to the formation of catechol and other related byproducts.

  • Polymeric Tars: This is often a result of uncontrolled exothermic reactions or the use of overly concentrated reagents.[3][5]

Strategies to Minimize Byproduct Formation:

  • Control the Stoichiometry: Use a slight excess of the benzodioxole relative to the acetylating agent to minimize di-acylation.

  • Gradual Addition: Add the acetylating agent or the Lewis acid slowly to the reaction mixture at a low temperature to control the exotherm.

  • Use Milder Catalysts: Consider using alternative, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), or even heterogeneous catalysts like acidic resins.[6]

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction once the starting material is consumed, preventing the formation of further byproducts.

Troubleshooting Logic for Byproduct Formation

Byproduct_Troubleshooting Start High Byproduct Formation Q1 Are you observing di-acylation? Start->Q1 S1 Decrease acetylating agent stoichiometry. Monitor reaction closely with TLC/GC. Q1->S1 Yes Q2 Is there evidence of ring cleavage (e.g., catechol formation)? Q1->Q2 No S1->Q2 S2 Lower reaction temperature. Use a milder Lewis acid (e.g., ZnCl2). Shorten reaction time. Q2->S2 Yes Q3 Is tar formation prevalent? Q2->Q3 No S2->Q3 S3 Ensure slow, controlled addition of reagents at low temp. Use more dilute reaction conditions. Q3->S3 Yes End Minimized Byproducts Q3->End No S3->End

Caption: Systematic approach to minimizing byproducts.

Experimental Protocols

Standard Protocol for Acetylation of 1,3-Benzodioxole

This protocol is a general guideline and may require optimization for your specific setup.

  • Glassware Preparation: Thoroughly dry all glassware, including a round-bottom flask, a dropping funnel, and a condenser, in an oven at 120 °C for at least 4 hours. Assemble the apparatus under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the round-bottom flask, dissolve 1,3-benzodioxole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Addition of Acetylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC every hour.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

References

  • BenchChem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • Pollon, D., Annunziata, F., Paganelli, S., Tamborini, L., Pinto, A., Fabris, S., Baldo, M. A., & Piccolo, O. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]

  • Pollon, D., Annunziata, F., Paganelli, S., Tamborini, L., Pinto, A., Fabris, S., Baldo, M. A., & Piccolo, O. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]

  • Vapourtec. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. [Link]

  • Hive Chemistry Discourse. (2002, October 24). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. Retrieved from [Link]

  • Chegg. (2020, September 13). Solved: Hi, I was wondering why the Friedel-Crafts acylation... Retrieved from [Link]

Sources

Minimizing side products in Friedel-Crafts acylation of 1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FC-BZD-005 Subject: Minimizing Side Products & Ring Cleavage during Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Root Cause Analysis

The User Issue: Researchers frequently report low yields, "tarry" black reaction mixtures, and complex purification profiles when acylating 1,3-benzodioxole (methylenedioxybenzene) using standard Friedel-Crafts conditions (e.g., AlCl₃ in DCM).

The Technical Diagnosis: The 1,3-benzodioxole moiety is an acetal . While the benzene ring is activated for electrophilic aromatic substitution (EAS), the dioxy-bridge is highly susceptible to Lewis Acid-mediated cleavage.

The primary side-reaction is Lewis Acid-Induced Acetal Deprotection . Strong Lewis acids (specifically hard acids like AlCl₃) coordinate to the acetal oxygens, weakening the C-O bonds. In the presence of nucleophiles (like Cl⁻ from the catalyst complex), the ring opens, leading to catechols. Catechols rapidly oxidize to quinones and polymerize, resulting in the characteristic black tar.

Mechanistic Pathway Analysis

The following diagram illustrates the bifurcation between the desired acylation pathway and the destructive ring-cleavage pathway.

FC_Pathway Start 1,3-Benzodioxole + Acyl Chloride Complex Substrate-Catalyst Complex Start->Complex Mix LA Lewis Acid (MXn) LA->Complex Path_A Path A: EAS (Desired) Attack at C5 Complex->Path_A Soft LA / Low Temp Path_B Path B: Coordination to Oxygen (Side Rxn) Complex->Path_B Hard LA (AlCl3) / High Temp Sigma Sigma Complex (Wheland Intermediate) Path_A->Sigma Cleavage Ring Opening (C-O Bond Rupture) Path_B->Cleavage Nucleophilic Attack Product 5-Acyl-1,3-benzodioxole (Target) Sigma->Product - H+ SideProd Catechols / Chlorophenols (Polymerization/Tar) Cleavage->SideProd Hydrolysis/Oxidation

Figure 1: Mechanistic bifurcation showing how hard Lewis acids trigger ring destruction (Path B) versus the desired electrophilic substitution (Path A).

Catalyst Selection Matrix

The choice of Lewis Acid is the single most critical variable. Aluminum Chloride (AlCl₃) is often too harsh for this substrate.

CatalystLewis AcidityRing Stability RiskYield PotentialRecommendation
AlCl₃ High (Hard)Critical (High cleavage risk)Moderate (due to tarring)Avoid unless strictly at -78°C.
SnCl₄ Moderate (Soft)LowHigh (>85%) Recommended Standard.
ZnCl₂ LowVery LowLow-ModerateGood for highly reactive acylating agents only.
FeCl₃ HighHighLowCauses oxidative polymerization; avoid.
Zeolite (H-Beta) Surface AcidNegligibleModerateExcellent for Green Chemistry/Flow, but slower kinetics.

Optimized Protocol: SnCl₄-Mediated Acylation

This protocol utilizes Stannic Chloride (SnCl₄), a milder Lewis acid that activates the acyl chloride sufficient for EAS but lacks the "hardness" required to rapidly cleave the methylenedioxy bridge [1].

Reagents & Stoichiometry
  • Substrate: 1,3-Benzodioxole (1.0 equiv)

  • Acylating Agent: Acyl Chloride (1.1 equiv) or Anhydride

  • Catalyst: SnCl₄ (1.0 - 1.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: 10% HCl (aq)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

    • Charge the flask with 1,3-benzodioxole (1.0 equiv) and anhydrous DCM (0.5 M concentration relative to substrate).

    • Cool the solution to 0°C using an ice/water bath.

  • Catalyst Addition (The Critical Step):

    • Note: Unlike AlCl₃ protocols where catalyst is often added to the acyl chloride first, here we add the catalyst to the substrate carefully, or pre-mix acyl chloride and catalyst depending on the specific acyl source. The method below minimizes free Lewis acid exposure to the ring.

    • Add Acyl Chloride (1.1 equiv) to the cooled substrate solution.

    • Add SnCl₄ (1.1 equiv) dropwise via syringe or addition funnel over 20–30 minutes.

    • Observation: The solution may turn yellow/orange. If it turns dark purple/black immediately, the addition is too fast or temperature is too high.

  • Reaction Phase:

    • Allow the mixture to stir at 0°C for 1 hour .

    • Slowly warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check via TLC or HPLC. The target product (5-acyl isomer) is usually less polar than the catechols but more polar than the starting material.

  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing ice and 10% HCl . Reason: Acidic quench prevents the formation of insoluble tin hydroxides.

    • Separate the organic layer. Extract the aqueous layer 2x with DCM.

    • Wash combined organics with water, then Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallization (usually from EtOH/Hexane) is preferred over chromatography to remove trace colored impurities.

Troubleshooting & FAQs

Q: I must use AlCl₃ due to cost/availability. How can I save the reaction?

  • A: You must invert the addition order and lower the temperature.

    • Pre-complex AlCl₃ and Acyl Chloride in DCM at 0°C to form the acylium ion salt.

    • Cool this mixture to -20°C or lower .

    • Add the 1,3-benzodioxole slowly to the complex.

    • Rationale: By pre-forming the acylium ion, AlCl₃ is sequestered, reducing the concentration of free AlCl₃ available to attack the acetal oxygens.

Q: My product has a strong "disinfectant" smell and mass spec shows M+36 peaks.

  • A: You have ring cleavage followed by chlorination. The Lewis acid cleaved the C-O bond, and the chloride ion attacked the methylene group. This confirms the Lewis acid was too strong or the temperature too high. Switch to SnCl₄ or Zn-based catalysts [2].

Q: I am seeing two spots on TLC very close together. Is this the ortho/para isomer?

  • A: Unlikely. The 1,3-benzodioxole system directs strongly to position 5 (para to oxygen). The position "ortho" to one oxygen is "meta" to the other, making it electronically unfavorable. The position between the two oxygens (C2) is sterically blocked and electronically unique.

    • Diagnosis: The second spot is likely a mono-cleaved phenolic ester or a result of acylation on the side-chain if your acyl group has alpha-protons susceptible to enolization.

Q: Can I use Nitrobenzene as a solvent?

  • A: Yes, but be cautious. Nitrobenzene complexes with AlCl₃, attenuating its "hardness" (making it milder). This can actually help prevent ring cleavage compared to DCM, but nitrobenzene is difficult to remove (high boiling point) and toxic.

References

  • Selectivity in Friedel-Crafts Acylation

    • Source: MDPI - Improved Process for the Continuous Acyl
    • Insight: Highlights the use of heterogeneous and milder catalysts (Zn-Aquivion) to prevent side reactions and improve selectivity.
    • URL:[Link]

  • Mechanism of Ring Opening

    • Source: Master Organic Chemistry - Friedel-Crafts Acylation Mechanism & Limit
    • Insight: details the interaction of strong Lewis acids with oxygenated functional groups and the formation of side products.[1][2]

    • URL:[Link]

  • General Reactivity of 1,3-Benzodioxole

    • Source: ScienceDirect / Elsevier - Tetrahedron (General Reference for Methylenedioxy reactivity).
    • Context: Standard organic synthesis literature confirms the lability of the methylenedioxy bridge toward AlCl3/BBr3 (standard deprotection protocols).
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Benzo[d][1,3]dioxol-4-yl)ethanone

A Comprehensive Guide to the Safe Handling of 1-(Benzo[d][1][2]dioxol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and natural products, 1-(Benzo[d][1][2]dioxol-4-yl)ethanone is a compound that demands careful handling in any laboratory setting.[1] This guide provides essential safety and logistical information, grounded in established laboratory safety principles, to ensure the well-being of personnel and the integrity of research.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 1-(Benzo[d][1][2]dioxol-4-yl)ethanone was not publicly available. The following recommendations are synthesized from the safety data of structurally similar benzodioxole derivatives and general best practices for handling chemical intermediates. It is imperative to supplement this guidance with your institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work.

Understanding the Hazard Profile

While specific toxicological data for 1-(Benzo[d][1][2]dioxol-4-yl)ethanone is limited, related benzodioxole compounds are known to cause skin and eye irritation.[2] Given its role as a reactive ketone and its use in the synthesis of psychoactive substances, it is prudent to treat this compound with a high degree of caution.[1]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₉H₈O₃[1][3]
Molecular Weight 164.16 g/mol [1][3]
Melting Point 95-97 °C[1]
Boiling Point 280.4±29.0 °C (Predicted)[1]
Appearance Solid[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and proper use of Personal Protective Equipment is the most critical barrier against chemical exposure. The following PPE is recommended when handling 1-(Benzo[d][1][2]dioxol-4-yl)ethanone.

Eye and Face Protection
  • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6]

  • Rationale: To protect the eyes from splashes and vapors that can cause serious irritation.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]

Hand Protection
  • Requirement: Wear chemical-impermeable gloves. Nitrile or neoprene gloves are generally recommended for handling organic chemicals.[6] Double gloving is required when there is a potential for leaking or splashing.[6]

  • Rationale: To prevent skin contact, which may cause irritation.[2] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin.[2]

Body Protection
  • Requirement: A lab coat or fire/flame-resistant and impervious clothing should be worn.[6] For tasks with a potential for splashing, a cuffed gown that is resistant to permeability by hazardous drugs is recommended.[6]

  • Rationale: To protect the skin from accidental contact and contamination of personal clothing.

Respiratory Protection
  • Requirement: All handling of 1-(Benzo[d][1][2]dioxol-4-yl)ethanone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Rationale: To avoid the inhalation of potentially harmful vapors or aerosols.[6] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

PPE_Workflowcluster_donningPPE Donning Sequencecluster_doffingPPE Doffing Sequenced11. Lab Coat/Gownd22. Gloves (First Pair)d1->d2d33. Goggles/Face Shieldd2->d3d44. Gloves (Second Pair)d3->d4f11. Outer Glovesf22. Gown/Lab Coatf1->f2f33. Goggles/Face Shieldf2->f3f44. Inner Glovesf3->f4

A visual guide to the correct sequence for putting on and taking off PPE.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risk.

Handling
  • Engineering Controls: Always handle this compound within a chemical fume hood to ensure adequate ventilation.[6][7]

  • Safe Practices: Avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9] Do not eat, drink, or smoke in areas where this chemical is handled.[8]

  • Hygiene: Wash hands thoroughly after handling, and before breaks.[2]

Storage
  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[1][3][7]

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(Benzo[d][1][2]dioxol-4-yl)ethanone and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[7]

  • Consultation: Always consult with your institution's environmental health and safety (EHS) department and adhere to local, state, and federal regulations for hazardous waste disposal.[9]

Disposal_WorkflowstartChemical Waste GeneratedcontainerCollect in a designated,properly labeled, sealedhazardous waste containerstart->containerstorageStore in a designatedsatellite accumulation areacontainer->storagepickupArrange for pickup byEHS or licensed waste vendorstorage->pickupdisposalFinal disposal via incinerationor other approved methodpickup->disposal

A simplified workflow for the proper disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][6]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. Consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

  • Spills: Evacuate the area. Wear appropriate PPE and prevent further leakage or spillage if safe to do so. Sweep or shovel spills into an appropriate container for disposal. Minimize dust generation.[8]

By adhering to these guidelines, researchers can work safely with 1-(Benzo[d][1][2]dioxol-4-yl)ethanone, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • MySkinRecipes. 1-(Benzo[d][1][2]dioxol-4-yl)ethanone. [Link]

  • Pcovery. 1-(Benzo[d][1][2]dioxol-5-yl)ethanone. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.